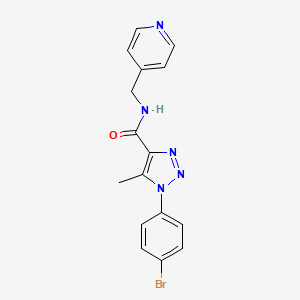![molecular formula C19H18N2O3S2 B12489987 5-Methyl-2-{[(4-methylphenyl)sulfonyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B12489987.png)
5-Methyl-2-{[(4-methylphenyl)sulfonyl]amino}-4-phenylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-METHYL-2-(4-METHYLBENZENESULFONAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a thiophene ring substituted with a carboxamide group, a phenyl group, and a methylbenzenesulfonamido group
Métodos De Preparación
The synthesis of 5-METHYL-2-(4-METHYLBENZENESULFONAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Carboxamide Formation:
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. This may include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Análisis De Reacciones Químicas
5-METHYL-2-(4-METHYLBENZENESULFONAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions:
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-METHYL-2-(4-METHYLBENZENESULFONAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s sulfonamide group is known for its antimicrobial properties, making it a potential candidate for the development of new antibiotics or antifungal agents.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Research: The compound can be used as a probe to study enzyme interactions and inhibition, particularly those involving sulfonamide-sensitive enzymes.
Mecanismo De Acción
The mechanism of action of 5-METHYL-2-(4-METHYLBENZENESULFONAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, leading to its antimicrobial effects. Additionally, the compound’s thiophene ring can interact with various biological targets, potentially affecting cellular signaling pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar compounds to 5-METHYL-2-(4-METHYLBENZENESULFONAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE include other sulfonamide derivatives such as:
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group.
Sulfasalazine: An anti-inflammatory drug used to treat rheumatoid arthritis and inflammatory bowel disease.
Sulfadiazine: Another antibiotic used to treat bacterial infections.
The uniqueness of 5-METHYL-2-(4-METHYLBENZENESULFONAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the thiophene ring, phenyl group, and carboxamide group differentiates it from other sulfonamide derivatives, providing unique opportunities for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H18N2O3S2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
5-methyl-2-[(4-methylphenyl)sulfonylamino]-4-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-8-10-15(11-9-12)26(23,24)21-19-17(18(20)22)16(13(2)25-19)14-6-4-3-5-7-14/h3-11,21H,1-2H3,(H2,20,22) |
Clave InChI |
PFCQLNPFBCJWCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489913.png)
![ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate](/img/structure/B12489915.png)
![N-[1-Butyl-3-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-benzenesulfonamide](/img/structure/B12489921.png)
methanone](/img/structure/B12489923.png)
![17-Benzyl-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12489924.png)


![1-{5-[(3-Chloro-4-methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B12489951.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12489957.png)
![2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12489972.png)
![N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B12489973.png)
![N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B12489980.png)
![N-{(2R,4S)-6-bromo-1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12489983.png)
